1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid” is a heterocyclic compound . It has the empirical formula C8H6N2O2 and a molecular weight of 162.15 . The compound is solid in form .
Synthesis Analysis
While specific synthesis methods for “1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethenyl-” were not found, there are studies on the synthesis of related 1H-pyrrolo[2,3-b]pyridine derivatives . These derivatives have shown potent activities against FGFR1, 2, and 3, which are essential in various types of tumors .Molecular Structure Analysis
The molecular structure of “1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid” can be represented by the SMILES stringOC(=O)c1cc2cccnc2[nH]1
. The InChI key is DXMRZBGFYBCTLR-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
“1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid” is a solid compound . It has the empirical formula C8H6N2O2 and a molecular weight of 162.15 .Safety And Hazards
Future Directions
Research on 1H-pyrrolo[2,3-b]pyridine derivatives, including “1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethenyl-”, could focus on their potential as FGFR inhibitors for cancer therapy . Compound 4h, a 1H-pyrrolo[2,3-b]pyridine derivative, has shown potent FGFR inhibitory activity and could serve as a lead compound for further optimization .
properties
IUPAC Name |
3-ethenyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-2-6-7-4-3-5-11-9(7)12-8(6)10(13)14/h2-5H,1H2,(H,11,12)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKLJWXZELDHBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(NC2=C1C=CC=N2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801223136 |
Source
|
Record name | 3-Vinyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801223136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethenyl- | |
CAS RN |
1204475-93-3 |
Source
|
Record name | 3-Vinyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1204475-93-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Vinyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801223136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.